molecular formula C10H12O2S B13063362 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol

Cat. No.: B13063362
M. Wt: 196.27 g/mol
InChI Key: UNTOTSGEQLUEKT-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol is an organic compound with a molecular formula of C10H12O2S It is a derivative of benzodioxepin and contains a thiol group, which is known for its reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol typically involves the cyclization of appropriate precursors. One common method involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which affords an enamino nitrile. This intermediate is then hydrolyzed to yield the desired ketone, which can be further converted to the target compound through various chemical transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol involves its reactivity with various biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This reactivity can be exploited in drug development to target specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a thiol group.

    3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: Contains an amine group instead of a thiol group.

Uniqueness

The thiol group allows for specific interactions with biological molecules, making it valuable in biochemical and medicinal research .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol

InChI

InChI=1S/C10H12O2S/c13-7-8-2-3-9-10(6-8)12-5-1-4-11-9/h2-3,6,13H,1,4-5,7H2

InChI Key

UNTOTSGEQLUEKT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CS)OC1

Origin of Product

United States

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